molecular formula C13H18N2O2 B12919437 4-(3-Hydroxypropyl)-1-(4-methylphenyl)pyrazolidin-3-one CAS No. 92745-75-0

4-(3-Hydroxypropyl)-1-(4-methylphenyl)pyrazolidin-3-one

Cat. No.: B12919437
CAS No.: 92745-75-0
M. Wt: 234.29 g/mol
InChI Key: HFNYYSCMYHVITK-UHFFFAOYSA-N
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Description

4-(3-Hydroxypropyl)-1-(p-tolyl)pyrazolidin-3-one is a synthetic organic compound that belongs to the class of pyrazolidinones These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxypropyl)-1-(p-tolyl)pyrazolidin-3-one typically involves the reaction of a suitable pyrazolidinone precursor with a hydroxypropylating agent and a p-tolylating agent. Common synthetic routes may include:

    Nucleophilic Substitution: Reacting a pyrazolidinone derivative with 3-chloropropanol and p-tolyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Reductive Amination: Using a reductive amination approach where a pyrazolidinone is reacted with 3-hydroxypropylamine and p-tolualdehyde in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxypropyl)-1-(p-tolyl)pyrazolidin-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyrazolidinone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic p-tolyl group can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nitric acid, sulfuric acid, or halogenating agents.

Major Products Formed

    Oxidation: Formation of 4-(3-Oxopropyl)-1-(p-tolyl)pyrazolidin-3-one.

    Reduction: Formation of 4-(3-Hydroxypropyl)-1-(p-tolyl)pyrazolidin-3-ol.

    Substitution: Formation of various substituted derivatives depending on the electrophilic reagent used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxypropyl)-1-(p-tolyl)pyrazolidin-3-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The hydroxypropyl and p-tolyl groups may enhance its binding affinity and selectivity for these targets, influencing its pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Hydroxypropyl)-1-phenylpyrazolidin-3-one: Similar structure but with a phenyl group instead of a p-tolyl group.

    4-(3-Hydroxypropyl)-1-(m-tolyl)pyrazolidin-3-one: Similar structure but with a m-tolyl group instead of a p-tolyl group.

    4-(3-Hydroxypropyl)-1-(o-tolyl)pyrazolidin-3-one: Similar structure but with an o-tolyl group instead of a p-tolyl group.

Uniqueness

The presence of the p-tolyl group in 4-(3-Hydroxypropyl)-1-(p-tolyl)pyrazolidin-3-one may confer unique chemical and biological properties compared to its analogs. This could include differences in solubility, reactivity, and biological activity, making it a valuable compound for specific applications.

Properties

CAS No.

92745-75-0

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

4-(3-hydroxypropyl)-1-(4-methylphenyl)pyrazolidin-3-one

InChI

InChI=1S/C13H18N2O2/c1-10-4-6-12(7-5-10)15-9-11(3-2-8-16)13(17)14-15/h4-7,11,16H,2-3,8-9H2,1H3,(H,14,17)

InChI Key

HFNYYSCMYHVITK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(C(=O)N2)CCCO

Origin of Product

United States

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